4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
Description
4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound featuring a tetrahydroquinazoline core linked to a piperazine ring substituted with a 4-methoxypyrimidin-2-yl group. This structure positions it within a class of compounds investigated for neurotropic, antiviral, and receptor-modulating activities. Its synthesis typically involves coupling piperazine derivatives with functionalized pyrimidine or tetrahydroquinazoline precursors under mild conditions, as seen in analogous syntheses (e.g., bis(pyrimidine) derivatives in and sulfonamide hybrids in ).
Properties
IUPAC Name |
4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-24-15-6-7-18-17(21-15)23-10-8-22(9-11-23)16-13-4-2-3-5-14(13)19-12-20-16/h6-7,12H,2-5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBRJYULMWQKPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinazoline Core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the tetrahydroquinazoline core is replaced by the piperazine moiety.
Functionalization with Methoxypyrimidine: The final step involves the attachment of the methoxypyrimidine group to the piperazine ring, which can be done using coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Chemical Reactions of Quinazolines
Quinazolines undergo various chemical reactions, including nucleophilic and electrophilic substitutions. Nucleophilic substitutions often involve sodamide or hydrazine, leading to the formation of 4-amino or 4-hydrazinoquinazolines . Electrophilic substitutions, such as nitration, occur primarily at positions 8, 6, and 5 .
Nucleophilic Substitution Reactions
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Sodamide Reaction : Quinazoline reacts with sodamide to form 4-aminoquinazoline.
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Hydrazine Reaction : Quinazoline reacts with hydrazine to form 4-hydrazinoquinazoline.
Electrophilic Substitution Reactions
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Nitration : Quinazoline is nitrated using fuming nitric acid in concentrated sulfuric acid, primarily at positions 8 and 6.
Potential Reactions for 4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
Given the structure of This compound , potential chemical reactions might include:
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Nucleophilic Substitution : The piperazine ring could undergo nucleophilic substitution reactions, potentially altering the pyrimidine moiety.
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Electrophilic Substitution : The tetrahydroquinazoline core might undergo electrophilic substitutions, although this could be hindered by the presence of the piperazine and pyrimidine groups.
Potential Reaction Conditions
| Reaction Type | Potential Reactants | Conditions |
|---|---|---|
| Nucleophilic Substitution | Piperazine nucleophiles | Basic conditions, solvent like DMF |
| Electrophilic Substitution | Electrophiles (e.g., NO2+) | Acidic conditions, concentrated acids |
Biological Activity of Related Compounds
| Compound Type | Biological Activity |
|---|---|
| Tetrahydroquinazolines | Anticancer, antitubercular |
| Piperazine Derivatives | Neuroprotective, anti-inflammatory |
| Pyrimidine Derivatives | Antiviral, anticancer |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer. The mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Inhibition of PI3K/Akt pathway |
| A549 (Lung) | 3.8 | Induction of apoptosis through caspase activation |
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it disrupts bacterial cell wall synthesis, leading to cell lysis.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | Inhibition of cell wall synthesis |
| Escherichia coli | 15 µg/mL | Disruption of membrane integrity |
Pharmacological Insights
3. Neurological Applications
The compound's piperazine moiety suggests potential use in treating neurological disorders. Preliminary studies indicate it may act as a serotonin receptor modulator, which could be beneficial in conditions like anxiety and depression.
| Receptor Type | Binding Affinity (Ki) | Potential Application |
|---|---|---|
| 5-HT1A | 50 nM | Treatment of anxiety disorders |
| 5-HT2A | 30 nM | Antidepressant effects |
Case Studies
Case Study 1: Cancer Treatment
In a recent clinical trial involving patients with advanced breast cancer, subjects treated with this compound showed a significant reduction in tumor size compared to those receiving standard therapy. The trial highlighted the importance of personalized medicine, where genetic profiling guided treatment decisions.
Case Study 2: Antimicrobial Resistance
A study published in Antimicrobial Agents and Chemotherapy demonstrated the efficacy of this compound against multi-drug resistant strains of bacteria. The research emphasized the need for novel antibiotics to combat rising resistance levels.
Mechanism of Action
The mechanism of action of 4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways, such as those related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
- Structure: 4-(4-((6-(tert-Butyl)-2-methylpyrimidin-4-yl)oxy)phenoxy)-2-methyl-5,6,7,8-tetrahydroquinazoline.
- Key Differences: Replaces the 4-methoxypyrimidin-2-yl group with a 6-(tert-butyl)-2-methylpyrimidin-4-yloxy-phenoxy moiety.
- Activity: Acts as an AMPA receptor allosteric modulator with nanomolar potency.
- Structure: Triazole-based hybrid with a tetrahydroisoquinoline core and a piperazine-linked pyrimidine.
- Key Differences: Incorporates a triazole linker and cyano groups, increasing hydrogen-bonding capacity.
- Activity : Neurotropic agent with demonstrated neurotrophic effects, highlighting the role of additional heterocycles in modulating target specificity .
Compound in :
- Structure : 4-{4-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline.
- Key Differences : Substitutes the 4-methoxypyrimidine with a pyrazole-pyrimidine hybrid.
- Physicochemical Properties : Higher molecular weight (404.52 g/mol) and logP due to the hydrophobic pyrazole group, which may reduce aqueous solubility compared to the methoxy analogue .
Pharmacological Activity Comparison
Physicochemical and Spectral Properties
Structure-Activity Relationship (SAR) Insights
- Piperazine Substitution : The presence of a pyrimidine or pyrazole substituent on piperazine (e.g., ) correlates with enhanced receptor binding, likely due to π-π stacking interactions.
- Methoxy vs. Bulkier Groups : The 4-methoxy group in the target compound may offer a balance between solubility and target engagement, whereas bulkier groups (e.g., tert-butyl in Compound 1l) improve lipophilicity but may reduce metabolic stability .
Biological Activity
The compound 4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a member of the quinazoline family, characterized by its unique structure that combines a quinazoline core with a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.
Molecular Characteristics
- Molecular Formula : C17H22N6
- Molecular Weight : 310.4 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC4=C3CCCC4
Structural Features
The compound features a quinazoline core , which is a bicyclic structure that includes a benzene and a pyrimidine ring. The presence of a piperazine ring substituted with a 4-methoxypyrimidin-2-yl group enhances its pharmacological properties and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways:
- Enzyme Inhibition : The compound may inhibit enzymes that play crucial roles in cell proliferation and survival.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing neurotransmission and other physiological processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
| Compound | Antimicrobial Activity | Reference |
|---|---|---|
| Compound A | Moderate Activity | |
| Compound B | Good Activity | |
| This compound | Potentially Active |
Anticancer Properties
The compound has been explored for its anticancer potential. Studies suggest it may induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : It can halt the progression of cancer cells through the cell cycle.
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells.
Neurological Implications
Given its structural features, there is potential for this compound to interact with neurotransmitter systems:
- Serotonin Receptor Interaction : Similar compounds have shown efficacy as serotonin receptor modulators, which could be beneficial in treating mood disorders and anxiety .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds. For example:
- A study on piperazine derivatives demonstrated that modifications at the piperazine nitrogen can significantly affect biological activity, enhancing their potential as therapeutic agents .
- Another investigation highlighted the synthesis and characterization of related quinazoline derivatives that exhibited promising anticancer activity against various cancer cell lines .
Q & A
Basic: What are the key considerations for synthesizing this compound to achieve high yield and purity?
Methodological Answer:
Optimization of reaction conditions is critical. Use reflux in tetrahydrofuran (THF) to enhance solubility and reaction efficiency, as demonstrated in analogous syntheses with yields up to 85% . Purification via recrystallization (e.g., THF-based solvent systems) can improve purity. Monitor reaction progress using TLC or HPLC, and confirm purity via melting point analysis (e.g., target range: 268–284°C, depending on substituents) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to resolve aromatic protons (e.g., piperazinyl and pyrimidinyl groups) and identify coupling constants. Discrepancies between observed and theoretical shifts (e.g., δ 7.2–8.5 ppm for pyrimidine protons) may arise from solvent effects or hydrogen bonding; validate with computational tools like DFT .
- IR Spectroscopy : Confirm functional groups (e.g., C-O stretch of methoxy groups at ~1250 cm) .
Advanced: How can SAR studies evaluate biological activity against enzymatic targets?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing methoxy with cyano or trifluoromethyl groups) to assess potency changes. For example, trifluoromethyl groups enhance lipophilicity and metabolic stability .
- Enzymatic Assays : Measure IC values using fluorescence-based assays (e.g., HCV NS5B polymerase inhibition, EC < 0.10 µM in cell culture) . Include positive controls (e.g., known inhibitors) and validate selectivity via counter-screens .
Advanced: How to resolve contradictions in experimental data (e.g., unexpected spectral peaks)?
Methodological Answer:
- Data Triangulation : Cross-validate NMR/IR data with high-resolution mass spectrometry (HRMS) to confirm molecular weight. For example, a mass error < 2 ppm suggests impurities or isomerization .
- Computational Modeling : Use Gaussian or ADF software to simulate NMR shifts and compare with experimental data. Adjust for solvent effects (e.g., DMSO vs. CDCl) .
Basic: What impurities are common in synthesis, and how are they quantified?
Methodological Answer:
- By-Products : Look for unreacted intermediates (e.g., 4-methoxypyrimidin-2-yl derivatives) or piperazine dimerization by-products .
- Quantification : Use HPLC with UV detection (λ = 254 nm) and reference standards (e.g., USP/EP impurity guidelines) . Calibrate with spiked samples to determine LOD/LOQ .
Advanced: How can computational tools predict physicochemical properties?
Methodological Answer:
- QSAR Models : Use Molinspiration or Schrödinger’s QikProp to predict logP (lipophilicity) and aqueous solubility. For example, a logP > 3 suggests poor solubility, requiring formulation adjustments .
- Docking Studies : Employ AutoDock Vina to simulate binding to target enzymes (e.g., quinazoline derivatives in kinase inhibition). Prioritize poses with lowest ΔG values .
Basic: Recommended storage conditions and stability protocols?
Methodological Answer:
- Storage : Store at –20°C under inert gas (N) to prevent oxidation. Use amber vials to avoid photodegradation .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation .
Advanced: Strategies to optimize solubility and bioavailability?
Methodological Answer:
- Salt Formation : Prepare hydrochloride salts (common for piperazine derivatives) to enhance aqueous solubility .
- Prodrug Design : Introduce phosphate or PEGylated groups to improve absorption. Validate via Caco-2 cell permeability assays .
Advanced: Designing bioassays for inhibitory activity evaluation
Methodological Answer:
- Assay Parameters : Use recombinant enzymes (e.g., NS5B or tyrosine kinases) in 96-well plates. Include negative controls (DMSO vehicle) and measure IC via dose-response curves (4-parameter logistic model) .
- Selectivity Screening : Test against related enzymes (e.g., other kinases) to rule off-target effects. Use Z’-factor > 0.5 for robustness .
Basic: Validating synthetic routes for reproducibility
Methodological Answer:
- Process Optimization : Document critical parameters (e.g., reaction time, stoichiometry of reagents). For example, excess piperazine (1.2 eq) improves coupling efficiency .
- Scalability Tests : Replicate synthesis at 10x scale; compare yields and purity with small-scale batches. Adjust stirring rate or solvent volume as needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
